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Compound of Interest

Compound Name: 2-(3-nitrophenyl)-1H-imidazole

Cat. No.: B075898

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
bioactive compounds. When substituted with a phenyl group, the resulting phenylimidazole
framework offers a versatile platform for developing therapeutic agents targeting a wide array
of diseases. The nature and position of substituents on both the phenyl and imidazole moieties
critically influence the compound's pharmacological profile. This guide provides a comparative
overview of the structure-activity relationships (SAR) of substituted phenylimidazoles across
anticancer, anti-inflammatory, and antifungal activities, supported by experimental data and
detailed protocols.

Anticancer Activity

Phenylimidazole derivatives have demonstrated significant potential as anticancer agents by
targeting various mechanisms, including the inhibition of signaling pathways crucial for tumor
growth and proliferation.[1] A notable target is the Smoothened (Smo) receptor in the
Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[2][3] Other
derivatives exhibit cytotoxic effects against a range of cancer cell lines.[4][5][6]
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Compound Key Target/Cell .
. L . Activity (ICso) Reference
ID/Series Substitutions Line
Varied phenyl
) o Smoothened
Series 1 and imidazole 1.3 nM ->10 uM [2]
o (Smo) Receptor
substitutions
Optimized phenyl Potent, selective,
o Smoothened
19 imidazole orally [2]
o (Smo) Receptor ) )
derivative bioavailable
N-
) A549 (Lung),
phenylbenzamid i 7.5 uM, 9.3 uM,
4f ] . HelLa (Cervical), [5]
e with Fluorine 8.9 uM
MCF-7 (Breast)
on phenyl
N-
4 phenylbenzamid A549, Hela, 11.1 uM, 10.2 6]
e
e with Chlorine MCF-7 UM, 9.8 uM
on phenyl
Fused
MCF-7, HepG2, 4.30 pM, 5.53
11b pyrrolo[1,2- [4]
o Ab549 pM, 9.43 uM
elimidazole
Benzimidazole 0.15 uM, 0.21
) ) A549, Hela,
22 sulfonamide with UM, 0.33 uM, [7]
HepG2, MCF-7
pyrazole 0.17 uM
SAR Insights:

o For Smoothened antagonists, specific substitutions on the phenyl ring are crucial for potent

inhibition.[2]

 In N-phenylbenzamide derivatives, electron-withdrawing groups like fluorine on the phenyl

ring can enhance cytotoxic activity against various cancer cell lines.[5][6]

o Fused heterocyclic systems based on the 3-phenyl-2-thioxoimidazolidin-4-one scaffold have

shown potent and selective anticancer activity.[4][8][9]
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Visualization: Inhibition of Hedgehog Signaling Pathway
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Preparation

Prepare Fungal Inoculum
(e.g., 1-5 x 10"5 CFU/mL)

Prepare 2-fold Serial Dilutions
of Phenylimidazole in 96-well plate

Inoculation & Incubation

Inoculate plate with fungal suspension.
Include Growth & Sterility Controls

:

Incubate at 35°C
for 24-48 hours

Anzvsis

Visually or Spectrophotometrically
Read the Plate

l

Determine MIC:
Lowest concentration with
no visible growth

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Phone: (601) 213-4426
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